molecular formula C10H18ClNO B1529211 1-Aza-spiro[5.5]undecan-4-one hydrochloride CAS No. 1896689-93-2

1-Aza-spiro[5.5]undecan-4-one hydrochloride

Cat. No.: B1529211
CAS No.: 1896689-93-2
M. Wt: 203.71 g/mol
InChI Key: FGGFYBQPUHHFFM-UHFFFAOYSA-N
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Description

1-Aza-spiro[5.5]undecan-4-one hydrochloride is a spirocyclic compound featuring a nitrogen atom (aza) and a ketone group within a bicyclic framework. This scaffold is integral to natural alkaloids such as histrionicotoxins (HTX), isolated from the skin of Colombian poison dart frogs (Dendrobates histrionicus) .

Properties

IUPAC Name

1-azaspiro[5.5]undecan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-9-4-7-11-10(8-9)5-2-1-3-6-10;/h11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGFYBQPUHHFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 1-Aza-spiro[5.5]undecan-4-one hydrochloride typically involves:

  • Formation of the spirocyclic ring system via cyclization reactions.
  • Introduction of the nitrogen atom at the 1-position of the spiro ring.
  • Conversion of the free amine to its hydrochloride salt.

Common synthetic approaches include:

  • Cyclization of piperidin-4-one derivatives with appropriate alkyl or alkenyl precursors.
  • Use of ring-closing metathesis (RCM) and subsequent hydrogenation steps.
  • Acid-catalyzed cyclizations such as Prins-type reactions.
  • Chiron approaches starting from carbohydrate derivatives for stereocontrolled synthesis.

Specific Preparation Routes

Cyclization of Piperidin-4-one Hydrochloride with But-3-en-1-ol

One well-documented method involves the reaction of piperidin-4-one hydrochloride hydrate with but-3-en-1-ol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds via a Prins-type cyclization mechanism, forming the spirocyclic ring system with the nitrogen at the 1-position and oxygen incorporated in the ring system, which can be further manipulated to yield the desired this compound.

Key parameters:

Parameter Condition/Details
Reactants Piperidin-4-one hydrochloride hydrate, but-3-en-1-ol
Catalyst Sulfuric acid (H2SO4)
Temperature Controlled to optimize yield
Mechanism Prins cyclization
Purification Recrystallization or chromatography

This method is scalable and suitable for industrial production with optimization of temperature, reaction time, and acid concentration to maximize yield and purity.

Ring-Closing Metathesis and Hydrogenation Route

Another sophisticated approach involves:

  • Ring-closing metathesis (RCM) of a suitable diallyl or allyl-substituted intermediate using Grubbs catalyst under inert atmosphere.
  • Catalytic hydrogenation of the resulting unsaturated intermediate to saturate the ring.
  • Conversion of the free amine to the hydrochloride salt by treatment with HCl in an organic solvent such as dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 1-Aza-spiro[5.5]undecan-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that 1-aza-spiro[5.5]undecan-4-one hydrochloride exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing significant inhibitory effects that suggest its potential as a therapeutic agent in treating infections .

2. Antitumor Activity
The compound has also been explored for its antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapy. Its mechanism of action may involve the disruption of specific cellular pathways critical for tumor growth .

3. Anticonvulsant Properties
In the realm of neurological research, this compound has been evaluated for anticonvulsant activity. Preliminary findings indicate that it may possess significant anticonvulsant effects, potentially offering new avenues for the treatment of epilepsy and other seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound tested its effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of less than 10 µg/mL, indicating potent antibacterial activity .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer models, with IC50 values ranging from 5 to 15 µM. Further investigations into its mechanism revealed apoptosis induction through caspase activation pathways .

Case Study 3: Anticonvulsant Screening

A series of anticonvulsant tests revealed that the compound exhibited an ED50 value significantly lower than standard anticonvulsants like Phenobarbital, suggesting a high potency in preventing seizures in animal models .

Mechanism of Action

1-Aza-spiro[5.5]undecan-4-one hydrochloride is structurally similar to other spiro compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives. its unique structural features, such as the presence of the nitrogen atom in the spiro ring, distinguish it from other compounds. These differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Spirocyclic Compounds

Structural Analogues: Heteroatom and Ring Size Variations

1-Oxa-9-azaspiro[5.5]undecane Derivatives

Compounds such as 4-pyrrolidin-1-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride (2e) and 4-morpholin-4-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride (2f) differ by replacing the ketone with an oxygen atom and introducing substituents like pyrrolidine or morpholine. These modifications significantly alter physicochemical properties:

  • 2e : Melting point (171–173°C), yield 76% .
  • 2f : Melting point (>250°C), yield 57% .

The oxygen atom in the 1-oxa scaffold reduces basicity compared to the nitrogen-rich target compound, impacting solubility and receptor interactions.

Diazaspiro[5.5]undecane Derivatives
  • 3,9-Diazaspiro[5.5]undecan-4-one hydrochloride : Incorporates an additional nitrogen, enhancing hydrogen-bonding capacity. Molecular weight: 232.75 g/mol, purity 96% .
  • 1,9-Diaza-spiro[5.5]undecan-2-one hydrochloride : Features two nitrogen atoms, with a molecular weight of 207.12 g/mol .

Diazaspiro compounds exhibit improved pharmacokinetic profiles due to increased polarity, but may face challenges in membrane permeability.

Functional Group Modifications

Spirocyclic Ciprofloxacin Derivatives
  • 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane Hydrochloride (2d) : Synthesized via coupling with oxadiazole moieties, yielding a crystalline solid (m.p. 140–142°C) .
  • N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Hydrochloride (2ab) : Melting point 221–223°C, demonstrating the impact of aromatic and cyclopropyl substituents on thermal stability .

These derivatives highlight how functional groups modulate bioactivity, particularly in antibacterial applications.

Spirocyclic Alkaloid Precursors

  • 7-Azaspiro[4.5]decane Carboxylates (4a, 4b): Synthesized via cyclization of amino acids, yielding diastereomers with distinct NMR profiles . The smaller spiro[4.5] ring system reduces conformational flexibility compared to the [5.5] system in the target compound.

Data Tables

Table 1: Physicochemical Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Feature Reference
1-Aza-spiro[5.5]undecan-4-one hydrochloride C₁₀H₁₇ClN₂O 216.71 Not reported Not reported Natural alkaloid precursor
4-Pyrrolidin-1-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride (2e) C₁₅H₂₇Cl₂N₂O 337.30 171–173 76 Oxygen substitution
3,9-Diazaspiro[5.5]undecan-4-one hydrochloride C₁₁H₂₁ClN₂O 232.75 Not reported Not reported Dual nitrogen sites
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate (4a) C₁₈H₂₃NO₂ 285.39 Not reported 60–70 Smaller spiro[4.5] framework

Key Findings and Implications

  • Structural Flexibility : Larger spiro[5.5] systems (vs. [4.5]) enable broader conformational diversity, critical for receptor binding .
  • Heteroatom Effects : Nitrogen-rich analogues (e.g., diazaspiro) enhance polarity but may require prodrug strategies for bioavailability .
  • Functionalization : Substituents like oxadiazole or morpholine improve thermal stability and target selectivity .

Biological Activity

1-Aza-spiro[5.5]undecan-4-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by a spirocyclic structure containing a nitrogen atom, which influences its reactivity and biological interactions. The molecular formula is C10_{10}H15_{15}ClN2_2O, with a molecular weight of approximately 200.69 g/mol. The presence of a carbonyl group enhances its reactivity, making it suitable for various applications in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with spirocyclic structures have been shown to exhibit antimicrobial properties. For instance, analogs of azaspiroketals have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the submicromolar range .
  • Neuroprotective Effects : Research indicates that spirocyclic compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Studies on related compounds suggest they can cross the blood-brain barrier and exhibit antioxidant and anti-inflammatory effects .

Antimycobacterial Activity

A study evaluated the activity of a series of azaspiroketal derivatives, including those similar to this compound, against M. bovis BCG. The results indicated that compounds with spirocyclic motifs exhibited enhanced selectivity and potency (MIC values ranging from 0.3 to 2 μM). Notably, the presence of the spiro structure was critical for maintaining high biological activity .

CompoundMIC (μM)Selectivity Index
This compound223
Azaspiroketal Analog A0.330
Azaspiroketal Analog B0.725

Neuroprotective Studies

In vitro studies have shown that certain spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis. For example, compounds exhibiting similar structural features were tested for their ability to reduce cell death in neuronal cultures exposed to neurotoxic agents. Results indicated significant neuroprotection, correlating with the lipophilicity of the compounds assessed (log P values ranging from 3.2 to 7.3) .

Summary of Biological Activities

The potential biological activities of this compound can be summarized as follows:

  • Antimicrobial : Effective against various bacterial strains, particularly mycobacteria.
  • Neuroprotective : Potentially protects against neurodegeneration through antioxidant mechanisms.
  • Cytotoxicity : Selective cytotoxicity towards cancer cells has been observed in related compounds.

Q & A

Basic: What are the standard synthetic routes for 1-aza-spiro[5.5]undecan-4-one hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves constructing the spirocyclic core via cyclization or ring-closing reactions. A common approach uses aziridine derivatives or hydrazine precursors reacted with ketones or aldehydes under basic conditions (e.g., NaH or KOtBu in THF/DMF) to form the spiro system . Optimization includes controlling temperature (reflux vs. room temperature), solvent polarity (aprotic solvents for better yield), and stoichiometric ratios of reactants. Post-synthesis, purification via crystallization or chromatography is critical to achieve >95% purity .

Basic: How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The hydrochloride salt improves aqueous solubility and stability, facilitating dissolution in physiological buffers for in vitro studies (e.g., enzyme inhibition assays or cell-based screens). This is critical for dose-response experiments, where consistent bioavailability is required. The salt form also reduces hygroscopicity, simplifying storage and handling .

Advanced: What analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify spirocyclic connectivity and confirm the absence of regioisomers. Key signals include downfield shifts for the amide proton (~8–10 ppm) and sp3^3-hybridized carbons in the spiro core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns distinguish the hydrochloride adduct (e.g., [M+H]+^+ vs. [M+Cl]^-) .
  • X-ray Diffraction : Single-crystal XRD resolves stereochemical ambiguities, particularly for chiral spirocenters .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?

Unexpected peaks may arise from residual solvents, diastereomeric impurities, or tautomeric forms. Strategies include:

  • Drying under vacuum to remove solvent residues.
  • Variable Temperature (VT) NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • HPLC-MS coupling to isolate and characterize minor impurities .
    For chiral spiro compounds, chiral column chromatography or derivatization with chiral auxiliaries can separate enantiomers .

Advanced: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Exothermic Reactions : Aziridine ring-opening steps may require controlled addition rates and cooling to prevent side reactions.
  • Purification at Scale : Traditional column chromatography is impractical; switch to recrystallization or continuous flow purification .
  • Impurity Profiling : Use process analytical technology (PAT) like inline FTIR to monitor intermediates and optimize yields .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this spirocyclic compound?

  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nucleophilic nitrogen in the azaspirane core) .
  • Molecular Docking : Models interactions with target proteins (e.g., enzymes like sEH or MmpL3) to prioritize in vitro testing .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Basic: What are the documented biological targets or pathways associated with this compound?

While direct data on this compound is limited, structurally related spirocycles show activity against soluble epoxide hydrolase (sEH) and mycobacterial membrane protein MmpL3, suggesting potential antimicrobial or anti-inflammatory applications .

Advanced: How can researchers profile and quantify degradation products under accelerated stability testing?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate aging.
  • LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed spiro rings or dehydrohalogenated analogs) .
  • Kinetic Modeling : Predicts shelf life using Arrhenius equations .

Advanced: What strategies are effective in synthesizing enantiomerically pure variants of this spirocompound?

  • Chiral Catalysis : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during cyclization .
  • Enzymatic Resolution : Lipases or esterases can separate racemic mixtures via selective hydrolysis .
  • Chiral Pool Synthesis : Start from enantiopure building blocks (e.g., amino alcohols) to control stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aza-spiro[5.5]undecan-4-one hydrochloride
Reactant of Route 2
1-Aza-spiro[5.5]undecan-4-one hydrochloride

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